flustramine C
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Overview
Description
flustramine C is a natural product found in Flustra foliacea with data available.
Scientific Research Applications
Chemistry and Isolation from Marine Sources
Flustramine C is a brominated alkaloid isolated from the marine bryozoan Flustra foliacea. It is part of a group of compounds known as flustramines, which have been studied for their unique chemical structures and biosynthetic processes. Researchers have used various spectroscopic techniques and chemical modifications to understand the intricate network of metabolites present in F. foliacea extracts. These studies contribute to the broader field of marine natural product chemistry and the exploration of marine organisms as sources of novel compounds (Rochfort et al., 2009).
Synthesis and Chemical Studies
The total synthesis of flustramine C has been achieved, providing insights into its molecular structure and potential for chemical manipulation. These synthetic approaches are crucial for understanding the compound's chemical behavior and potential applications in drug development (Lindel et al., 2007).
Potential Bioactivity and Therapeutic Applications
Recent research has identified flustramine C as a potential acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's. This discovery is part of a growing interest in marine natural products as sources of new therapeutics for central nervous system disorders (Kowal et al., 2023).
properties
Product Name |
flustramine C |
---|---|
Molecular Formula |
C16H19BrN2 |
Molecular Weight |
319.24 g/mol |
IUPAC Name |
(8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-1,2-dihydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C16H19BrN2/c1-5-15(2,3)16-8-9-19(4)14(16)18-13-10-11(17)6-7-12(13)16/h5-7,10H,1,8-9H2,2-4H3/t16-/m1/s1 |
InChI Key |
FAMNDMIFKHXHGO-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C=C)[C@@]12CCN(C1=NC3=C2C=CC(=C3)Br)C |
Canonical SMILES |
CC(C)(C=C)C12CCN(C1=NC3=C2C=CC(=C3)Br)C |
synonyms |
flustramine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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